
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is a synthetic compound with potential applications in scientific research. It belongs to the class of chroman-2-carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes. This may lead to the inhibition of cell growth and division, which could be useful in the treatment of cancer.
Biochemical and Physiological Effects:
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to have effects on neurotransmitter systems in the brain, which may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Additionally, it has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. However, the synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is complex and requires specialized knowledge in organic chemistry. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Future Directions
There are several potential future directions for research on N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide. One area of research could focus on its potential applications in the treatment of neurological disorders. Another area of research could focus on its mechanism of action and how it inhibits cell growth and division. Additionally, further studies could be conducted to determine its potential applications in the development of new cancer therapies.
Synthesis Methods
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide involves a series of chemical reactions. The starting materials are 5,6,7,8-tetrahydrocinnoline and piperidine, which are reacted with various reagents to form the final product. The process is complex and requires specialized knowledge in organic chemistry.
Scientific Research Applications
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. Additionally, it has been studied for its effects on the nervous system and may have potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(21-10-9-16-5-2-4-8-20(16)29-21)24-18-11-13-27(14-12-18)22-15-17-6-1-3-7-19(17)25-26-22/h2,4-5,8,15,18,21H,1,3,6-7,9-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELCNHDPFANSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

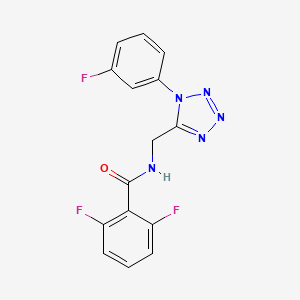
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
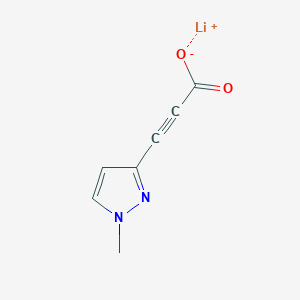
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)
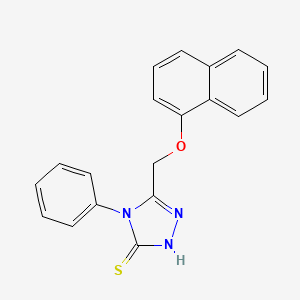
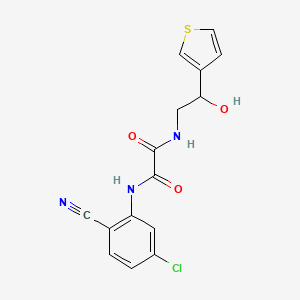
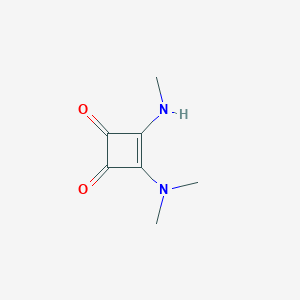
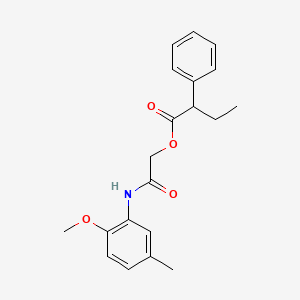
![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)